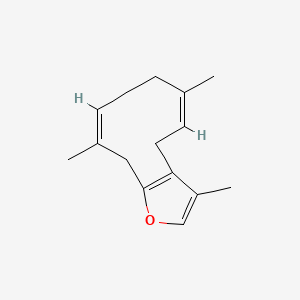

Furanodiene

Descripción

structure in first source

Structure

3D Structure

Propiedades

Número CAS |

19912-61-9 |

|---|---|

Fórmula molecular |

C15H20O |

Peso molecular |

216.32 g/mol |

Nombre IUPAC |

(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7+,12-6- |

Clave InChI |

VMDXHYHOJPKFEK-RZWYOFBOSA-N |

SMILES isomérico |

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C |

SMILES canónico |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C |

Apariencia |

Solid powder |

Otros números CAS |

57566-47-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Furanodiene; |

Origen del producto |

United States |

Foundational & Exploratory

The Multi-Faceted Anti-Cancer Mechanism of Furanodiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanodiene, a sesquiterpene isolated from the rhizome of Curcuma wenyujin, has demonstrated significant anti-cancer properties across a spectrum of cancer cell lines. Its mechanism of action is multifaceted, primarily culminating in the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's onco-suppressive effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Introduction

The quest for novel anti-cancer agents with high efficacy and minimal side effects has led to the exploration of natural products. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against various cancer types, including breast, lung, liver, and leukemia.[1][2][3] This document serves as a comprehensive resource for understanding the intricate mechanisms by which this compound exerts its anti-neoplastic activities.

Cytotoxicity and Anti-Proliferative Activity

This compound significantly inhibits the proliferation of a variety of cancer cell lines in a dose-dependent manner.[4] The half-maximal inhibitory concentration (IC50) values for this compound across different cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 95-D | Lung Cancer | Not specified | 24 | [2] |

| A549 | Lung Cancer | Not specified | Not specified | [5] |

| NIH-H1299 | Lung Cancer | Not specified | Not specified | [5] |

| HepG2 | Liver Cancer | 3.6 | 48 | [6] |

| MCF-7 | Breast Cancer (ERα+) | 4.4 | 48 | [6] |

| MDA-MB-231 | Breast Cancer (ERα-) | Not specified | Not specified | [4] |

| Doxorubicin-Resistant MCF-7 | Breast Cancer | Not specified | 24 | [1] |

| HL-60 | Leukemia | Not specified | Not specified | [5] |

| HeLa | Cervical Cancer | Not specified | Not specified | [5] |

| PC3 | Prostate Cancer | Not specified | Not specified | [5] |

| SGC-7901 | Gastric Carcinoma | Not specified | Not specified | [5] |

| HT-1080 | Fibrosarcoma | Not specified | Not specified | [5] |

Core Mechanisms of Action

This compound's anti-cancer effects are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. These effects are orchestrated through the modulation of a complex network of intracellular signaling pathways.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

3.1.1. Intrinsic Apoptosis Pathway:

The intrinsic pathway is initiated by mitochondrial dysfunction. This compound induces the depolarization of the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c from the mitochondria into the cytosol.[3][4] This event activates a cascade of caspases, the key executioners of apoptosis.

-

Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, which are critical regulators of mitochondrial integrity. It has been shown to down-regulate the anti-apoptotic protein Bcl-xL and up-regulate the pro-apoptotic proteins Bad and Bax.[2][4]

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the effector caspases-3 and -7.[4][8] Activated caspase-3 and -7 cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[2][3]

3.1.2. Extrinsic Apoptosis Pathway:

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface.

-

TNF-α/TNFR1 Signaling: this compound has been shown to increase the release of Tumor Necrosis Factor-alpha (TNF-α).[8] In some cancer cell lines, such as HL-60 leukemia cells, it upregulates the expression of TNF receptor 1 (TNFR1), leading to the activation of the downstream caspase cascade.[9]

-

Caspase-8 Activation: The activation of death receptors leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.[8] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3 and -7, converging with the intrinsic pathway to execute apoptosis.[8]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at different phases, depending on the cancer cell type.

-

G1 Phase Arrest: In 95-D lung cancer cells and breast cancer cells, this compound induces cell cycle arrest at the G1 phase.[2][4] This is achieved by down-regulating the expression of key G1 phase regulators, including cyclin D1 and cyclin-dependent kinase 6 (CDK6), and up-regulating the expression of cyclin-dependent kinase inhibitors p21 and p27.[2] In breast cancer cells, it also inhibits the phosphorylation of CDK2 and the retinoblastoma protein (Rb).[4]

-

G2/M Phase Arrest: In human hepatocellular carcinoma (HepG2) cells, this compound causes cell cycle arrest at the G2/M phase.[3]

Modulation of Key Signaling Pathways

This compound's effects on apoptosis and the cell cycle are mediated by its influence on several critical signaling pathways.[10][11][12]

-

PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway.[4][10] The Akt protein is a key regulator of cell survival, and its inhibition by this compound contributes to the down-regulation of anti-apoptotic proteins like Bcl-xL.[4]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of this compound.[3][10] In HepG2 cells, this compound activates the pro-apoptotic p38 MAPK and inhibits the pro-survival ERK signaling.[3]

-

NF-κB Pathway: While this compound's anti-cancer effects are potent, in doxorubicin-resistant MCF-7 breast cancer cells, it appears to induce apoptosis through an NF-κB-independent mechanism.[1][7]

Other Mechanisms

-

Induction of Reactive Oxygen Species (ROS): In some cancer cells, this compound induces the production of reactive oxygen species (ROS), which can lead to oxidative stress and contribute to apoptosis.[1][13]

-

Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, as evidenced by the upregulation of ER stress markers like BIP and CHOP.[5] Prolonged ER stress can trigger apoptotic cell death.

-

Anti-Angiogenesis and Anti-Metastasis: this compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] Additionally, it can suppress the migration and invasion of cancer cells.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100%.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound exhibits a robust anti-cancer profile by concurrently targeting multiple critical cellular processes and signaling pathways. Its ability to induce both intrinsic and extrinsic apoptosis, coupled with cell cycle arrest and the inhibition of pro-survival signaling, underscores its potential as a lead compound for the development of novel cancer chemotherapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on 95-D lung cancer cells: apoptosis, autophagy and G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Endoplasmic Reticulum Stress and Presents Antiproliferative Activities in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. This compound: A Novel, Potent, and Multitarget Cancer-fighting Ter...: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

Furanodiene's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanodiene, a sesquiterpene isolated from the rhizome of Curcuma wenyujin, has demonstrated significant anti-cancer activity across a range of human cancer cell lines. Its efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to trigger this critical cellular process. By elucidating the molecular mechanisms, including the intrinsic (mitochondrial), extrinsic (death receptor), MAPK, and PI3K/Akt pathways, this document serves as a comprehensive resource for researchers investigating novel therapeutic strategies in oncology. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate further research and drug development efforts.

Introduction

This compound is a bioactive natural product that has garnered attention for its therapeutic potential, particularly in oncology.[1] A primary mechanism of its anti-tumor action is the induction of apoptosis, a regulated process essential for eliminating damaged or cancerous cells. This compound orchestrates this process by modulating a complex network of signaling cascades within the cancer cell. Understanding these pathways is critical for its development as a potential chemotherapeutic agent. This guide details the principal signaling pathways activated or inhibited by this compound, leading to the execution of apoptosis.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cell type. The data below summarizes the IC50 values from multiple studies, providing a comparative look at this compound's efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Non-Small Cell Lung Cancer | 85.02 | [2] |

| RKO | Colorectal Carcinoma | 156.4 | [2] |

| HT-29 | Colorectal Carcinoma | 251.1 | [2] |

| HepG2 | Hepatocellular Carcinoma | ~3.6 | [3][4] |

| MCF-7 | Breast Cancer (ERα-positive) | ~4.4 | [3][4] |

| MDA-MB-231 | Breast Cancer (ERα-negative) | N/A | [5] |

| BT474 | Breast Cancer | >160 | [2] |

| SKBR3 | Breast Cancer | ~160 | [2] |

| MCF-7/DOXR | Doxorubicin-Resistant Breast Cancer | N/A | [1] |

Core Signaling Pathways in this compound-Induced Apoptosis

This compound employs a multi-pronged approach to induce apoptosis, engaging both the intrinsic and extrinsic pathways, while also modulating key survival and stress-response pathways like PI3K/Akt and MAPK.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis, centered on the mitochondria. This compound treatment leads to the depolarization of the mitochondrial membrane potential (ΔΨm).[5][6][7] This event is a critical checkpoint, leading to the release of pro-apoptotic factors into the cytoplasm.

This compound modulates the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. It has been shown to down-regulate the anti-apoptotic protein Bcl-xL while up-regulating the pro-apoptotic protein Bad.[5] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates the permeabilization of the mitochondrial outer membrane.

Following mitochondrial disruption, cytochrome c is released into the cytosol, where it binds to Apaf-1 to form the apoptosome. This complex activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.[5] These executioner caspases are responsible for cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6]

The Extrinsic (Death Receptor) Pathway

This compound also triggers apoptosis via the extrinsic pathway, which is initiated by the binding of death ligands to cell surface receptors. Studies have shown that this compound treatment induces a significant release of Tumor Necrosis Factor-alpha (TNF-α).[1] It also causes the upregulation of the corresponding receptor, TNFR1.

The binding of TNF-α to TNFR1 leads to the recruitment of adaptor proteins like TRADD and FADD, forming the Death-Inducing Signaling Complex (DISC). This complex facilitates the recruitment and subsequent auto-activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, converging with the intrinsic pathway to dismantle the cell.

Modulation of MAPK and PI3K/Akt Signaling

Beyond the core apoptotic machinery, this compound influences critical signaling pathways that govern cell survival, proliferation, and stress responses.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes. This compound has been shown to induce apoptosis by modulating this pathway, specifically by activating the pro-apoptotic p38 MAPK and inhibiting the pro-survival Extracellular Signal-Regulated Kinase (ERK).[6][7] The activation of p38 and concurrent inhibition of ERK signaling tips the cellular balance towards apoptosis.

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central pro-survival pathway often hyperactivated in cancer. This compound treatment leads to a significant inhibition of Akt protein expression.[5] Since active Akt normally promotes survival by phosphorylating and inactivating pro-apoptotic proteins like Bad, its inhibition by this compound prevents this survival signal. This releases the brakes on apoptosis, sensitizing the cancer cells to death signals. Indeed, studies have shown that co-treatment with an Akt inhibitor enhances this compound-induced cytotoxicity.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Workflow Diagram:

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

PI Staining: Add 10 µL of Propidium Iodide (50 µg/mL) to the cell suspension immediately before analysis.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and quantify changes in their expression levels. This is crucial for confirming the modulation of proteins within the signaling pathways.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-xL, Bad, cleaved Caspase-3, p-p38, p-ERK, Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through the coordinated modulation of multiple key signaling pathways. It simultaneously activates the intrinsic and extrinsic apoptotic routes while suppressing crucial pro-survival signals from the PI3K/Akt and ERK pathways and activating the pro-apoptotic p38 MAPK pathway. This multi-targeted mechanism makes this compound an attractive candidate for further pre-clinical and clinical investigation. The technical information and protocols provided in this guide offer a solid foundation for researchers aiming to explore the full therapeutic potential of this compound in cancer treatment.

References

- 1. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Furanodiene from Curcuma wenyujin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuma wenyujin, a member of the ginger family, is a traditional Chinese medicine with a history of use in treating various inflammatory conditions. One of its primary bioactive constituents is furanodiene, a sesquiterpene found in the plant's essential oil.[1][2] Emerging scientific evidence indicates that this compound possesses significant anti-inflammatory and potential anti-cancer properties.[3][4] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions. The focus is on its modulatory effects on critical inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), in cellular models of inflammation.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling cascades that regulate the expression of pro-inflammatory mediators. The primary mechanisms involve the suppression of the NF-κB and MAPK pathways, which are crucial in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates gene expression.

This compound has been shown to inhibit this pathway, thereby reducing the expression of NF-κB-dependent genes.[7] While the precise point of intervention for this compound is still under investigation, related compounds have been shown to prevent the degradation of IκBα.[5] This action effectively traps NF-κB in the cytoplasm, preventing the inflammatory cascade.

Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of critical signaling routes that respond to extracellular stimuli like LPS, regulating cellular processes including inflammation. The three major MAPK families are ERK, p38, and JNK. Activation of these kinases, particularly p38 and JNK, often leads to the activation of transcription factors like AP-1, which works in concert with NF-κB to promote the expression of inflammatory mediators. This compound has been observed to modulate MAPK signaling, contributing to its anti-inflammatory effects.[3][8] By suppressing the phosphorylation of these key kinases, this compound can effectively dampen the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and related compounds is quantified by their ability to inhibit the production of key inflammatory mediators in cellular models, most commonly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9]

Table 1: Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line | Stimulant | Compound | Concentration | % Inhibition / IC₅₀ | Reference |

|---|---|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | LPS | Curcumol* | 12.5–200 µM | Concentration-dependent | [9] |

| Nitric Oxide (NO) | Microglial BV-2 | LPS | Furanodien-6-one* | Pre-treatment | Halved NO generation | [10] |

| TNF-α | RAW 264.7 | LPS | Curcumol* | 12.5–200 µM | Significant reduction | [9] |

| IL-6 | RAW 264.7 | LPS | Curcumol* | 12.5–200 µM | Significant reduction | [9] |

| IL-1β | Microglial BV-2 | LPS | Furanodien-6-one* | Pre-treatment | Markedly reduced |[10] |

Note: Data for this compound itself is limited in publicly accessible literature; data for structurally related compounds from Curcuma species (Curcumol) or with a this compound skeleton (Furanodien-6-one) are presented to illustrate the potential activity.

Experimental Protocols

Standardized in vitro assays are essential for evaluating the anti-inflammatory activity of compounds like this compound.[11][12] Below are detailed methodologies for key experiments.

General Experimental Workflow

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well or 6-well plates at an appropriate density.

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media.

-

Incubate for the desired period (e.g., 24 hours).

-

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

After treatment with this compound (without LPS stimulation), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[13] The Griess reagent converts nitrite into a colored azo compound.

-

Protocol:

-

Collect 100 µL of cell culture supernatant from each well after the LPS incubation period.

-

Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) or prostaglandins (PGE₂) in the culture supernatant.[14][15][16]

-

Protocol:

-

Collect cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Mouse TNF-α ELISA Kit).

-

Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.

-

A detection antibody, followed by an enzyme-linked secondary antibody and a substrate, is added sequentially.

-

The colorimetric change is measured, and the concentration is determined from a standard curve.

-

Protein Expression Analysis (Western Blot)

-

Principle: Used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated IκBα) in cell lysates.[5]

-

Protocol:

-

After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-β-actin) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

Conclusion

This compound, a key sesquiterpene from Curcuma wenyujin, demonstrates significant anti-inflammatory potential primarily through the inhibition of the NF-κB and MAPK signaling pathways. This activity leads to a downstream reduction in the production of critical inflammatory mediators, including nitric oxide, pro-inflammatory cytokines, and enzymes like iNOS and COX-2. The experimental protocols detailed herein provide a robust framework for the continued investigation and quantification of these effects. While further in vivo studies are necessary, the existing data strongly suggest that this compound is a promising natural compound for the development of novel anti-inflammatory therapeutics.

References

- 1. worldscientific.com [worldscientific.com]

- 2. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Furanodien-6-one from Commiphora erythraea inhibits the NF-κB signalling and attenuates LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. PGE2 exerts its effect on the LPS-induced release of TNF-alpha, ET-1, IL-1alpha, IL-6 and IL-10 via the EP2 and EP4 receptor in rat liver macrophages [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Induction of macrophage TNF alpha, IL-1, IL-6, and PGE2 production by DTH-initiating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Furanodiene: A Modulator of Cell Cycle Progression in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Furanodiene, a sesquiterpene isolated from the rhizome of Curcuma wenyujin, has emerged as a promising natural compound with potent anti-cancer activities.[1] Extensive research has demonstrated its ability to inhibit the proliferation of a wide range of cancer cell lines by inducing cell cycle arrest and apoptosis.[2][3][4] This technical guide provides an in-depth overview of the mechanisms by which this compound impacts cell cycle progression in tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Analysis of this compound's Anti-Cancer Effects

This compound exhibits significant dose-dependent inhibitory effects on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and in vivo tumor inhibition rates provide a quantitative measure of its potency.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 0.6 | [1][5] |

| Hep-2 | Laryngeal Carcinoma | 1.7 | [5] |

| HL-60 | Leukemia | 1.8 | [1][5] |

| PC3 | Prostate Cancer | 4.8 | [1] |

| SGC-7901 | Gastric Carcinoma | 4.8 | [1] |

| HT-1080 | Fibrosarcoma | 4.8 | [1] |

| U251 | Glioblastoma | 7.0 | [5] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Tumor Model | Treatment | Inhibition Rate (%) | Reference |

| Uterine Cervical (U14) | 40 mg/kg | 36.09 | [5] |

| 60 mg/kg | 41.55 | [5] | |

| 80 mg/kg | 58.29 | [5] | |

| Sarcoma 180 (S180) | Not Specified | Inhibitory effects observed | [1] |

| MCF-7 Xenograft | 15 mg/kg | 32 | [2] |

| 30 mg/kg | 54 | [2] |

Impact on Cell Cycle Progression

A primary mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest can vary depending on the cancer cell type.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | This compound Concentration (µM) | Duration (h) | Observed Effect | Reference |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | G0/G1 arrest | [2] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | G0/G1 arrest | [2] |

| 95-D | Lung Cancer | Up to 80 | 24 | G1 arrest (48.02% to 58.84%) | [6] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | G2/M arrest | [4] |

This compound modulates the expression of key cell cycle regulatory proteins to induce arrest. In lung cancer cells, it down-regulates cyclin D1 and CDK6 while up-regulating the cyclin-dependent kinase inhibitors p21 and p27, leading to G1 phase arrest.[3][6] In breast cancer cells, it inhibits the expression of p-cyclin D1, total cyclin D1, p-CDK2, total CDK2, p-Rb, and total Rb.[2]

Induction of Apoptosis

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in tumor cells. This is a critical mechanism for eliminating cancerous cells.

Key Apoptotic Events

-

Mitochondrial Membrane Depolarization: this compound treatment leads to a loss of mitochondrial membrane potential.[2][4]

-

DNA Fragmentation: The compound induces chromatin condensation and fragmentation of DNA, which are hallmarks of apoptosis.[2]

-

Caspase Activation: this compound activates a cascade of caspases, the executioner enzymes of apoptosis. It has been shown to increase the proteolytic cleavage of caspase-9 and caspase-7 in breast cancer cells and activate caspase-3 in hepatocellular carcinoma cells.[2][4]

-

PARP Cleavage: The cleavage of poly-ADP-ribose polymerase (PARP), a substrate of activated caspases, is consistently observed following this compound treatment.[2][3][4]

Table 4: Modulation of Apoptosis-Related Proteins by this compound

| Cell Line | Cancer Type | Protein | Effect | Reference |

| MCF-7, MDA-MB-231 | Breast Cancer | Bcl-xL | Inhibition | [2] |

| Bad | Increased expression | [2] | ||

| Bax | Increased expression | [2] | ||

| 95-D | Lung Cancer | Full PARP | Down-regulation | [3] |

| Pro-caspase-7 | Down-regulation | [3] | ||

| Survivin | Down-regulation | [3] | ||

| Bcl-2 | Down-regulation | [3] | ||

| Cleaved PARP | Up-regulation | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on cell cycle and apoptosis by modulating several critical signaling pathways that are often dysregulated in cancer.[7][8]

Akt Signaling Pathway

In breast cancer cells, this compound significantly inhibits the expression of Akt.[2] The Akt pathway is a key regulator of cell survival, and its inhibition by this compound likely contributes to the observed increase in apoptosis.

Caption: this compound inhibits the Akt signaling pathway.

MAPK Signaling Pathway

In human hepatocellular carcinoma cells, this compound's induction of apoptosis involves the activation of p38 and the inhibition of ERK mitogen-activated protein kinase (MAPK) signaling.[4]

Caption: this compound modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

Interestingly, in doxorubicin-resistant MCF-7 breast cancer cells, this compound induces apoptosis through an NF-κB-independent mechanism.[9][10] This suggests that this compound may be effective in overcoming certain types of drug resistance.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Culture and treat cells with this compound as described above.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

Western Blotting

This method is used to detect and quantify the expression levels of specific proteins.

Caption: Generalized workflow for Western blotting.

Methodology:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest and apoptosis in a variety of tumor cell types. Its multi-target action on key signaling pathways, including the Akt and MAPK pathways, underscores its therapeutic promise. Further pre-clinical and clinical investigations are warranted to fully evaluate the potential of this compound for cancer chemotherapy.[7][8]

References

- 1. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on 95-D lung cancer cells: apoptosis, autophagy and G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. worldscientific.com [worldscientific.com]

- 7. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Angiogenic Potential of Furanodiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanodiene, a bioactive sesquiterpenoid isolated from the rhizome of Curcuma wenyujin, has emerged as a promising natural compound with potent anti-cancer properties. A significant aspect of its anti-tumor activity lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the anti-angiogenic potential of this compound, detailing its mechanism of action, experimental validation, and relevant protocols for researchers in the field of oncology and drug discovery.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-angiogenic effects by modulating critical signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The primary mechanisms identified are the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to suppress the phosphorylation of key components of this pathway in human umbilical vein endothelial cells (HUVECs).[1][2] By inhibiting the activation of Akt and its downstream effectors, this compound effectively halts the pro-angiogenic signals mediated by growth factors like Vascular Endothelial Growth Factor (VEGF).[1][2]

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a pivotal role in inflammation and cancer, and is also implicated in angiogenesis. This compound has been demonstrated to block NF-κB activation, which in turn downregulates the expression of pro-angiogenic factors such as VEGF and matrix metalloproteinase-9 (MMP-9).[3][4] MMP-9 is a key enzyme responsible for the degradation of the extracellular matrix, a crucial step for endothelial cell invasion and new blood vessel formation.[3]

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

| Assay | Cell Line | Parameter | Observation | Reference |

| Cell Proliferation | HUVEC | IC50 | 2-acetoxythis compound: 4.9 ± 1.1 µM (cytotoxicity) | [5] |

| Cell Proliferation | HUVEC | Inhibition | Dose-dependent inhibition of VEGF-induced proliferation. | [1][2] |

| Cell Migration | HUVEC | Inhibition | Significant reduction in migrating cells in a dose-dependent manner. | [1][2] |

| Cell Invasion | HUVEC | Inhibition | Significant reduction in invading cells in a dose-dependent manner. | [1][2] |

| Tube Formation | HUVEC | Inhibition | Dramatic suppression of tube formation. | [1][2] |

| In Vivo Angiogenesis | Zebrafish Embryos | Inhibition | Inhibition of intersegmental vessel formation. | [1][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic potential of this compound.

HUVEC Proliferation Assay (XTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on endothelial cell proliferation.[1]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound (dissolved in DMSO)

-

VEGF

-

XTT labeling reagent

-

96-well plates

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate for 24 hours.

-

Starve the cells in serum-free medium for 6 hours.

-

Treat the cells with various concentrations of this compound in the presence or absence of VEGF (e.g., 20 ng/mL) for 48 hours. A vehicle control (DMSO) should be included.

-

Add 50 µL of the XTT labeling reagent to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Wound-Healing Migration Assay

This assay assesses the effect of this compound on the migration of endothelial cells.[1]

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

6-well plates

-

200 µL pipette tip

Protocol:

-

Seed HUVECs in 6-well plates and grow to confluence.

-

Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and after a specific time interval (e.g., 12 or 24 hours).

-

Quantify the migration by measuring the width of the wound or the area of the cell-free region at different time points. The migration rate can be calculated and compared between treated and control groups.

Matrigel Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.[1]

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

Matrigel Basement Membrane Matrix

-

96-well plates

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

Resuspend HUVECs in EGM-2 containing various concentrations of this compound.

-

Seed the cells onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.

-

Incubate for 6-12 hours at 37°C.

-

Observe and photograph the formation of tube-like structures under a microscope.

-

Quantify the tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to assess the effect of this compound on angiogenesis in a living system.[7][8]

Materials:

-

Fertilized chicken eggs

-

This compound

-

Gelatin sponges or filter paper discs

-

Incubator

-

Stereomicroscope

Protocol:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Prepare sterile gelatin sponges or filter paper discs soaked with different concentrations of this compound or a vehicle control.

-

Place the sponges or discs on the CAM.

-

Seal the window and return the eggs to the incubator for an additional 48-72 hours.

-

On the day of observation, open the window and examine the CAM under a stereomicroscope.

-

Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the sponge/disc or by measuring the avascular zone.

Conclusion

This compound demonstrates significant anti-angiogenic potential by inhibiting key signaling pathways and subsequently suppressing endothelial cell proliferation, migration, and tube formation. The experimental evidence from both in vitro and in vivo models strongly supports its further investigation as a potential therapeutic agent for the treatment of cancer and other angiogenesis-dependent diseases. The protocols and data presented in this guide offer a comprehensive resource for researchers to further explore the anti-angiogenic properties of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-angiogenic effect of this compound on HUVECs in vitro and on zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a natural small molecule suppresses metastatic breast cancer cell migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. corning.com [corning.com]

- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

Furanodiene's Role in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanodiene, a bioactive sesquiterpenoid isolated from the rhizome of Curcuma wenyujin, has demonstrated significant anti-cancer properties. Its therapeutic potential extends beyond direct cytotoxicity to tumor cells, encompassing a multifaceted role in modulating the complex tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's mechanisms of action within the TME, focusing on its influence on key signaling pathways, angiogenesis, and the extracellular matrix. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals exploring this compound as a potential anti-cancer therapeutic.

Introduction

The tumor microenvironment is a dynamic and intricate network of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM). This complex milieu plays a pivotal role in tumor progression, metastasis, and response to therapy. This compound has emerged as a promising natural product that exerts its anti-cancer effects, in part, by targeting and remodeling the TME. Its therapeutic potential in cancer has been well-documented, with studies highlighting its ability to induce apoptosis and inhibit inflammation and angiogenesis[1][2]. This guide will delve into the specific mechanisms by which this compound modulates the TME, providing a foundation for further research and development.

Modulation of Key Signaling Pathways

This compound's influence on the TME is largely attributed to its ability to modulate critical intracellular signaling pathways that govern cancer cell proliferation, survival, and invasion. The primary pathways affected are the PI3K/Akt, NF-κB, and MAPK/ERK pathways[1][3].

PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and angiogenesis. This compound has been shown to suppress this pathway, leading to a cascade of anti-tumor effects.

-

Mechanism of Action: this compound inhibits the phosphorylation of Akt (at Ser473) and the p85 subunit of PI3K[3][4]. This disruption leads to downstream effects, including the inhibition of endothelial cell growth, invasion, migration, and tube formation, which are critical processes in angiogenesis[4][5].

dot

Caption: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Pathway

The NF-κB signaling pathway is a key player in inflammation, immunity, cell survival, and the regulation of genes involved in metastasis, such as MMP-9 and VEGF.

-

Mechanism of Action: this compound has been observed to block NF-κB activation. This leads to the downregulation of NF-κB target genes, including MMP-9 and VEGF, thereby inhibiting cancer cell invasion and angiogenesis[6].

dot

References

- 1. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 5. Anti-angiogenic effect of this compound on HUVECs in vitro and on zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]

Methodological & Application

Application Notes: Protocol for High-Performance Liquid Chromatography (HPLC) Quantification of Furanodiene in Plant Extracts

Introduction

Furanodiene is a bioactive sesquiterpenoid predominantly isolated from plants of the Curcuma genus, such as Curcuma wenyujin (Rhizoma Curcumae).[1][2][3] This natural compound has garnered significant interest in the scientific and pharmaceutical communities for its potent therapeutic properties, including anti-cancer, anti-inflammatory, and anti-angiogenic activities.[1] this compound exerts its anti-cancer effects by modulating critical signaling pathways, including MAPKs/ERK, NF-κB, and Akt, leading to the induction of apoptosis in various cancer cell lines.[1][4]

Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method for this purpose. This compound is a heat-sensitive compound, prone to thermal rearrangement into its artifact, curzerene, under the high temperatures used in Gas Chromatography (GC).[5][6] HPLC analysis at controlled, lower temperatures ensures the integrity of the compound and provides accurate quantitative results.[5]

These application notes provide a comprehensive protocol for the extraction and HPLC quantification of this compound from plant materials, tailored for researchers, scientists, and drug development professionals.

Experimental Protocol for this compound Quantification

This section details the complete workflow from sample preparation to HPLC analysis.

Materials and Reagents

-

Equipment:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

-

Volumetric flasks, pipettes, and standard laboratory glassware

-

-

Chemicals:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid or Formic acid (optional, for mobile phase modification)

-

Dried plant material (e.g., Curcuma wenyujin rhizome powder)

-

Sample Preparation: Ultrasonic-Assisted Extraction

Ultrasonic extraction is an efficient method for extracting this compound from plant matrices.[7]

-

Weighing: Accurately weigh approximately 0.5 - 1.0 g of pulverized, dried plant material into a centrifuge tube.

-

Solvent Addition: Add 10 mL of 100% methanol or 70% ethanol to the tube.[7][8] The optimal liquid-to-solid ratio may vary, with ratios like 8 mL/g being reported.[7]

-

Extraction: Place the tube in an ultrasonic bath and extract for 20-30 minutes at room temperature.[7][8]

-

Centrifugation: Centrifuge the resulting slurry at 4000 rpm for 10 minutes to pellet the solid material.

-

Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with an additional volume of solvent, and the supernatants can be combined.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Caption: Experimental workflow for this compound quantification.

HPLC Chromatographic Conditions

The following parameters are based on established methods for the analysis of this compound and other sesquiterpenes in Curcuma species.[8][9][10][11]

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1100/1200 Series, Waters e2695, or equivalent |

| Column | C18 Reverse-Phase Column (e.g., ODS SP C18, Hypersil ODS) Dimensions: 250 mm x 4.6 mm, 5 µm particle size[8][9][10] |

| Mobile Phase | Gradient elution of Acetonitrile (Solvent B) and Water (Solvent A) Optional: Acidify water with 0.05% Phosphoric Acid[9] |

| Gradient Program | 0-15 min: 30-47% B; 15-25 min: 47% B; 25-35 min: 47-60% B; 35-50 min: 60-90% B; 50-60 min: 90-100% B[10] |

| Flow Rate | 1.0 mL/min[9][10] |

| Column Temperature | 30 - 35 °C[8][9] |

| Detection Wavelength | 214 nm[9][11] |

| Injection Volume | 10 - 20 µL[9][12] |

Standard Preparation and Quantification

-

Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

-

Working Standards: Create a series of working standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared plant extract sample.

-

Calculation: Determine the concentration of this compound in the sample by correlating its peak area with the linear regression equation from the calibration curve.

Method Validation Data

The described HPLC method has been validated in multiple studies, demonstrating its suitability for the accurate quantification of this compound. The following table summarizes typical performance characteristics.

| Validation Parameter | Typical Value | Reference(s) |

| Linearity Range | 0.10 - 146.0 µg/mL | [9][13] |

| Correlation Coefficient (r²) | ≥0.999 | [9] |

| Limit of Detection (LOD) | 0.04 µg/mL | [9] |

| Limit of Quantification (LOQ) | 0.14 µg/mL | [9] |

| Precision (RSD%) | < 2.0% | [9] |

| Accuracy (Recovery) | 96.4% - 104.3% | [7][9] |

This compound-Modulated Signaling Pathways

This compound's anti-cancer activity stems from its ability to modulate multiple intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.[1]

Inhibition of Pro-Survival Pathways: Akt and MAPK/ERK

The Akt and MAPK/ERK signaling cascades are critical pathways that promote cell proliferation and survival. This compound has been shown to inhibit the activation of these pathways in cancer cells.[1][4] This inhibition leads to a decrease in cell growth, cell cycle arrest, and the induction of apoptosis.[4]

Caption: this compound's inhibition of Akt and MAPK/ERK pathways.

Induction of Extrinsic Apoptosis via TNFR1

This compound can also trigger apoptosis through the extrinsic pathway by upregulating the production of Tumor Necrosis Factor-alpha (TNF-α) and the expression of its receptor, TNFR1.[14] This engagement activates a caspase cascade, starting with caspase-8, which ultimately leads to the execution of apoptosis.[14]

Caption: TNFR1-mediated apoptotic pathway induced by this compound.

References

- 1. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sources, morphology, phytochemistry, pharmacology of Curcumae Longae Rhizoma, Curcumae Radix, and Curcumae Rhizoma: a review of the literature [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and in vitro antiproliferation of Curcuma wenyujin’s active extracts by ultrasonication and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Pharmacokinetic Comparisons of Typical Constituents in Curcumae Rhizoma and Vinegar-Processed Curcumae Rhizoma after Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajpp.in [ajpp.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: GC-MS Analysis of Furanodiene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanodiene is a bioactive sesquiterpenoid found in various medicinal plants, notably from the Curcuma genus.[1] It has garnered significant interest for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] this compound and its derivatives are volatile compounds amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. However, a significant challenge in the quantification of this compound is its thermal lability; it readily undergoes a Cope rearrangement to form its isomer, curzerene, at elevated temperatures typical of conventional GC-MS analysis.[3][4] This application note provides detailed protocols for the GC-MS analysis of this compound, addressing its thermal instability, and summarizes quantitative data from relevant studies.

Challenges in this compound Analysis

The primary analytical challenge is the heat-induced rearrangement of this compound into curzerene within the hot GC injector port.[3][4] This can lead to an underestimation of this compound and an overestimation of curzerene, which may not be naturally present in the sample in such high concentrations.[3][5] Therefore, special consideration must be given to the analytical method to ensure accurate quantification.

Experimental Protocols

Sample Preparation: Essential Oil Extraction

Essential oils containing this compound are typically extracted from plant materials such as rhizomes.

a) Hydrodistillation:

-

Weigh the fresh or dried plant material (e.g., Curcuma wenyujin rhizomes).

-

Place the material in a distillation flask with a sufficient volume of distilled water.

-

Heat the flask to boiling and collect the distillate, which contains the essential oil.

-

Separate the oil from the aqueous layer.

-

Dry the essential oil over anhydrous sodium sulfate.

-

Store the oil in a sealed vial at 4°C until analysis.

b) Supercritical CO2 Extraction (SFE):

-

Grind the dried plant material to a uniform powder.

-

Pack the powdered material into the extraction vessel of an SFE system.

-

Set the extraction parameters (e.g., pressure, temperature, CO2 flow rate) according to the instrument's specifications for essential oil extraction.

-

Collect the extracted essential oil.

-

Store the oil in a sealed vial at 4°C.[5]

c) Sample Dilution for GC-MS Analysis:

-

Prepare a stock solution of the extracted essential oil in a volatile organic solvent such as hexane, dichloromethane, or methanol.[6]

-

A typical concentration for GC-MS analysis is approximately 10 µg/mL.[6]

-

Ensure the final sample is free of particulate matter by centrifugation or filtration before transferring to a GC autosampler vial.[6]

GC-MS Analysis Protocols

Two distinct methods are presented: a conventional protocol and a modified protocol with milder conditions to minimize thermal rearrangement.

Protocol A: Conventional GC-MS Analysis

This method is suitable for general profiling but may result in the thermal conversion of this compound to curzerene.

-

GC System: Agilent 7890B GC or similar.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or DB-WAX (30 m × 0.25 mm, 0.25 µm film thickness).[7][8]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[9][10]

-

Injection Volume: 1-2 µL with an appropriate split ratio (e.g., 1:40) or in splitless mode.[10][11]

-

Oven Temperature Program:

-

MS System: Time-of-flight (TOF) or quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

MS Source Temperature: 230°C.[10]

-

Quadrupole Temperature: 150°C.[10]

-

Mass Scan Range: m/z 40-600.[10]

-

Data Analysis: Identify compounds by comparing mass spectra with libraries (e.g., NIST) and retention indices.

Protocol B: Mild-Temperature GC-MS Analysis for this compound Quantification

This method is recommended for more accurate quantification of this compound by minimizing its thermal degradation.

-

GC System and Column: As in Protocol A.

-

Injector Temperature: Use a lower temperature, if possible, or an injection technique that minimizes sample time in the hot injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection Volume: 1 µL.

-

Oven Temperature Program: Isothermal analysis at 100°C.[3] This significantly reduces the thermal stress on the analyte.

-

MS System and Parameters: As in Protocol A.

-

Data Analysis: Quantify this compound and curzerene by comparing their peak areas under these mild conditions. For the most accurate quantification, some studies suggest that the sum of the percentages of both this compound and curzerene should be considered.[4]

Data Presentation

The following table summarizes the quantitative analysis of this compound and curzerene in the essential oil of Eugenia uniflora under different GC conditions, illustrating the impact of thermal rearrangement.

| Compound | Conventional GC (Programmed up to 240°C) | Mild GC (Isothermal at 100°C) |

| This compound | 1.2% | 64.7% |

| Curzerene | 85.1% | 21.6% |

| Reference: | [3] | [3] |

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the general workflow from sample collection to data analysis for this compound.

Caption: Workflow for GC-MS analysis of this compound.

This compound's Anti-Cancer Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.[1] The diagram below illustrates these interactions.

Caption: this compound's modulation of cancer signaling pathways.

Conclusion

Accurate GC-MS analysis of this compound requires careful consideration of its thermal lability. While conventional GC-MS methods are useful for qualitative screening, they can lead to inaccurate quantification due to the heat-induced rearrangement of this compound to curzerene. The use of milder, isothermal GC conditions is recommended for reliable quantification. The protocols and data presented in this application note provide a framework for researchers and drug development professionals to effectively analyze this compound and its derivatives, supporting further investigation into their promising therapeutic properties.

References

- 1. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Analysis of GC × GC fingerprints from medicinal materials using a novel contour detection algorithm: A case of Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Application Notes and Protocols for the Synthesis of Furanodiene Analogues and Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanodiene, a naturally occurring germacrane-type sesquiterpenoid, has garnered significant attention in the field of drug discovery due to its potent anti-cancer properties. Its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways, leading to the induction of apoptosis in various cancer cell lines. To explore and enhance its therapeutic potential, the synthesis and evaluation of this compound analogues are crucial for establishing a comprehensive structure-activity relationship (SAR). This document provides detailed protocols for the synthesis of this compound analogues and for assessing their cytotoxic activity. It also presents quantitative data on the bioactivity of this compound and its derivatives, along with visual representations of the pertinent signaling pathways to guide further research and development.

Introduction

This compound is a bioactive sesquiterpenoid found in various medicinal plants, most notably from the genus Curcuma.[1][2] Extensive research has demonstrated its significant therapeutic potential, particularly in oncology, where it exhibits anti-inflammatory, anti-angiogenic, and pro-apoptotic effects.[2] The anti-cancer activity of this compound is attributed to its ability to modulate critical cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.[2]

The development of this compound analogues is a promising strategy for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. By systematically modifying the this compound scaffold, researchers can elucidate the structural motifs essential for its biological activity. This knowledge is invaluable for the rational design of novel and more effective anti-cancer agents.

These application notes provide a framework for the synthesis of this compound analogues, protocols for evaluating their cytotoxic effects, and a summary of the current understanding of their structure-activity relationships.

Quantitative Data on Cytotoxic Activity

The cytotoxic activity of this compound and its analogues is typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Hela | Cervical Cancer | 0.6 |

| Hep-2 | Laryngeal Cancer | 1.7 |

| HL-60 | Promyelocytic Leukemia | 1.8 |

| PC3 | Prostate Cancer | <4.8 |

| SGC-7901 | Gastric Cancer | <4.8 |

| HT-1080 | Fibrosarcoma | <4.8 |

Data compiled from multiple sources.

Table 2: Cytotoxic Activity of this compound Analogues against Human Cancer Cell Lines

| Compound | R1 | R2 | Cell Line | Cancer Type | IC50 (µM) |

| This compound | H | H | - | - | - |

| 2-Methoxythis compound | OCH3 | H | HepG2 | Liver Carcinoma | 3.6 |

| MCF-7 | Breast Cancer | >10 | |||

| 2-Acetoxythis compound | OCOCH3 | H | HepG2 | Liver Carcinoma | 4.4 |

| MCF-7 | Breast Cancer | 7.8 |

Data for analogues from a study on furano-sesquiterpenoids from Commiphora myrrh resin.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of synthetic this compound analogues are limited, preliminary data and studies on related germacrane sesquiterpenoids provide valuable insights:

-

The Furan Ring: The furan moiety is considered crucial for the cytotoxic activity of this class of compounds.

-

Substitutions on the Germacrane Core: The introduction of functional groups, such as methoxy and acetoxy groups, at various positions on the germacrane skeleton can modulate the cytotoxic potency. For instance, the data in Table 2 suggests that modifications at the C2 position can influence activity and selectivity against different cancer cell lines.

-

The α,β-Unsaturated Carbonyl Group: In many bioactive natural products, the presence of an α,β-unsaturated carbonyl group is a key feature for covalent interaction with biological targets. While this compound itself lacks this moiety, the introduction of such a group in synthetic analogues could be a strategy to enhance activity.

-